

PF-06649298 hepatocyte citrate transport inhibition

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Compound Focus: PF-06649298

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Introduction to NaCT and PF-06649298

The **sodium-coupled citrate transporter (NaCT or SLC13A5)** is a key plasma membrane protein responsible for transporting citrate from the blood into cells [1]. In the liver, citrate acts as a crucial precursor and regulator for *de novo* lipogenesis (DNL) and glycolysis [2] [1]. Inhibiting hepatic citrate uptake through NaCT is a promising therapeutic strategy for treating metabolic conditions like **type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity** [2] [1]. **PF-06649298** represents a novel inhibitor that allows for the detailed investigation of this pathway.

Quantitative Profiling of PF-06649298

The following table summarizes the key inhibitory activity (IC₅₀) of **PF-06649298** across various experimental systems, demonstrating its potency and selectivity for NaCT over related transporters.

| Experimental System | Target | IC ₅₀ Value | Description |
|---------------------------|----------------|------------------------|--|
| HEK-293 cells [3] [4] | NaCT (SLC13A5) | 408 nM | Inhibition of [¹⁴ C]citrate uptake |
| Mouse hepatocytes [3] [4] | NaCT (SLC13A5) | 4.5 μM | Inhibition of [¹⁴ C]citrate uptake |

| Experimental System | Target | IC ₅₀ Value | Description |
|---------------------------|-----------------|------------------------|--|
| Human hepatocytes [3] [4] | NaCT (SLC13A5) | 16.2 μM | Inhibition of [¹⁴ C]citrate uptake |
| HEK-293 cells [3] [4] | NaDC1 (SLC13A2) | >100 μM | Inhibition of [¹⁴ C]citrate uptake |
| HEK-293 cells [3] [4] | NaDC3 (SLC13A3) | >100 μM | Inhibition of [¹⁴ C]citrate uptake |

PF-06649298 exhibits a clean safety profile in vitro, with no significant inhibition of major CYP450 enzymes, the hERG channel, or over 65 other off-targets [1]. It has excellent aqueous solubility but low passive membrane permeability [1].

Experimental Protocols

Here are detailed methodologies for key experiments using **PF-06649298** to study citrate transport inhibition.

In Vitro Citrate Uptake Assay in Hepatocytes

This protocol measures the direct inhibition of NaCT-mediated citrate transport in primary hepatocytes [3] [4].

- **Key Reagents:** **PF-06649298** (prepared in DMSO), cryopreserved human or mouse hepatocytes, Hanks' Balanced Salt Solution (HBSS) with sodium, [¹⁴C]-citrate, unlabeled citrate, scintillation cocktail.
- **Procedure:**
 - **1. Cell Preparation:** Thaw cryopreserved hepatocytes and suspend in pre-warmed HBSS buffer.
 - **Compound Incubation:** Pre-incubate the cell suspension with **PF-06649298** (e.g., 0-100 μM) or vehicle control for 30 minutes at 37°C.
 - **Uptake Initiation:** Initiate transport by adding a mixture of [¹⁴C]-citrate and unlabeled citrate to the cell suspension.
 - **Uptake Termination:** After 30 minutes, rapidly separate cells from the incubation medium via vacuum filtration through glass fiber filters.
 - **Measurement:** Wash filters to remove residual extracellular radioactivity. Measure the cell-associated radioactivity on the filters using a scintillation counter.

- **Data Analysis:** Calculate the percentage inhibition relative to vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy Study in a High-Fat Diet Mouse Model

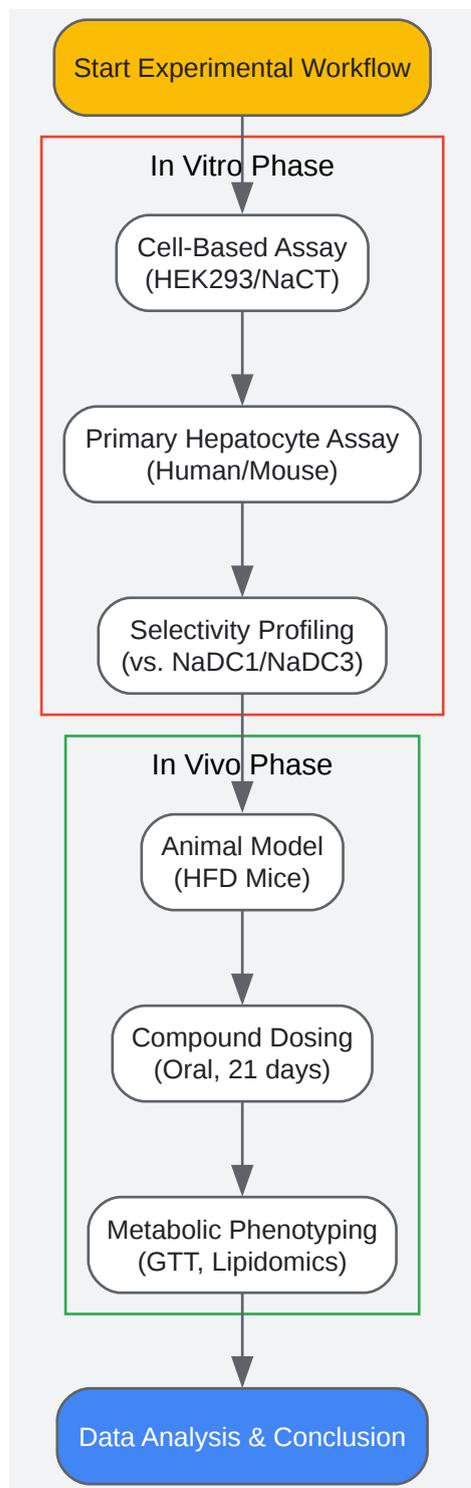
This protocol assesses the metabolic effects of **PF-06649298** in a diet-induced obesity model [3] [5].

- **Key Reagents:** **PF-06649298**, formulation vehicle (e.g., 0.5% carboxymethyl cellulose sodium), high-fat diet (HFD) fed mice.
- **Procedure:**
 - **Animal Model:** Use male C57BL/6J mice fed a HFD for several weeks to induce obesity and glucose intolerance.
 - **Dosing Regimen:** Administer **PF-06649298** (e.g., 250 mg/kg) or vehicle control via oral gavage twice daily for 21 days.
 - **Endpoint Measurements:**
 - **Glucose Tolerance Test (GTT):** Perform an intraperitoneal GTT after the treatment period to assess glucose clearance.
 - **Tissue Collection:** At study termination, collect plasma and liver tissues for analysis.
 - **Biochemical Analysis:** Measure plasma glucose and quantify hepatic lipid concentrations (triglycerides, diacylglycerides) and acylcarnitines.

Application Notes

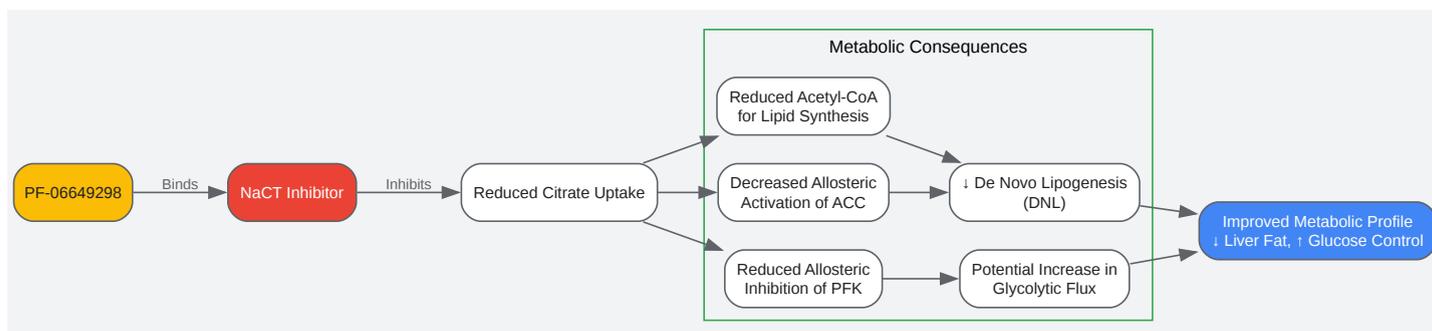
- **Mechanism of Action:** Structural and biochemical evidence indicates that **PF-06649298** is a **state-dependent allosteric inhibitor** of NaCT [2] [6]. It binds to the substrate-binding site, competing with citrate, but its inhibitory potency is highly dependent on the ambient citrate concentration, which allows it to effectively modulate transport under physiological conditions [1] [6].
- **Selectivity Assurance:** The high selectivity of **PF-06649298** for NaCT over the homologous transporters NaDC1 and NaDC3 is crucial for interpreting experimental results, as it minimizes off-target effects that could confound data [1] [3].
- **In Vivo Translation:** The favorable pharmacokinetic properties of **PF-06649298**, including its metabolic stability, enable its use in in vivo proof-of-concept studies. The observed reversal of glucose intolerance and reduction of hepatic lipids in HFD mice validate NaCT inhibition as a viable approach for modulating whole-body metabolism [1] [5].

The diagrams below illustrate the experimental workflow and the proposed mechanism through which **PF-06649298** exerts its metabolic effects.



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Experimental Workflow for NaCT Inhibition Studies



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Mechanism and Metabolic Effects of NaCT Inhibition

Conclusion

PF-06649298 serves as a critical research tool for investigating the physiological and pathophysiological roles of the citrate transporter NaCT. The detailed protocols and data provided herein offer a solid foundation for researchers to apply this compound in studies aimed at understanding and targeting hepatic energy metabolism for therapeutic benefit.

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